1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate
Overview
Description
1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.12157168 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity and Reaction Mechanisms
Research on antioxidant capacity assays provides insights into the methodologies for evaluating the antioxidant potential of compounds, including "1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate," if applied. The chemistry behind these assays involves hydrogen atom transfer (HAT) and electron transfer (ET) reactions, fundamental to understanding the antioxidant behavior of compounds. Studies highlight the importance of these assays, like the oxygen radical absorbance capacity (ORAC) and ferric ion reducing antioxidant power (FRAP), for quantifying an antioxidant's reducing capacity and its ability to scavenge peroxyl radicals (Huang, Ou, & Prior, 2005).
Environmental Applications
The potential applications of "this compound" in environmental science could involve the treatment of organic pollutants through redox reactions facilitated by oxidoreductive enzymes. Such enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds in wastewater, pointing towards an environmentally friendly approach to pollution management (Husain & Husain, 2007).
Health-Related Research
In health-related research, polyphenolic compounds exhibit immunomodulatory and anti-inflammatory properties, influencing various inflammatory pathways and diseases. The molecular mechanisms involve modulation of immune cell regulation, synthesis of proinflammatory cytokines, and gene expression. This area of research suggests potential health benefits of compounds like "this compound" if they exhibit similar polyphenolic characteristics, offering new avenues for the treatment of chronic inflammatory diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Properties
IUPAC Name |
1-[2-(3-ethylphenoxy)ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.C2H2O4/c1-2-12-4-3-5-13(10-12)16-9-8-15-7-6-14-11-15;3-1(4)2(5)6/h3-7,10-11H,2,8-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMKKLYOLCVBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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